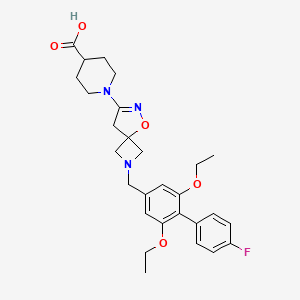

SSTR5 antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[2-[[3,5-diethoxy-4-(4-fluorophenyl)phenyl]methyl]-5-oxa-2,6-diazaspiro[3.4]oct-6-en-7-yl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34FN3O5/c1-3-35-23-13-19(14-24(36-4-2)26(23)20-5-7-22(29)8-6-20)16-31-17-28(18-31)15-25(30-37-28)32-11-9-21(10-12-32)27(33)34/h5-8,13-14,21H,3-4,9-12,15-18H2,1-2H3,(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRAIIGEZLINAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1C2=CC=C(C=C2)F)OCC)CN3CC4(C3)CC(=NO4)N5CCC(CC5)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of SSTR5 Antagonists

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Somatostatin Receptor 5 (SSTR5) is a G-protein coupled receptor (GPCR) that plays a critical inhibitory role in various physiological processes, most notably in the regulation of hormone secretion. Its endogenous ligand, somatostatin (SST), activates an intracellular signaling cascade that suppresses the release of key hormones such as insulin from pancreatic β-cells and glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells. SSTR5 antagonists are pharmacological agents designed to block this inhibitory action. By preventing somatostatin from binding to SSTR5, these antagonists effectively "release the brakes" on hormone secretion, leading to increased levels of insulin and GLP-1. This mechanism holds significant therapeutic potential, particularly for the treatment of type 2 diabetes mellitus (T2DM), by enhancing glucose-dependent insulin secretion and improving overall glycemic control. This document provides a comprehensive overview of the SSTR5 signaling pathway, the molecular mechanism of its antagonists, quantitative pharmacological data, and detailed protocols for key experimental validation.

The SSTR5 Receptor and Its Endogenous Ligand

SSTR5 is a member of the somatostatin receptor family, which comprises five distinct subtypes (SSTR1-5). These receptors are rhodopsin-like GPCRs that mediate the diverse biological effects of somatostatin.[1] SSTR5 is prominently expressed in hormone-secreting tissues, including pancreatic islets (specifically β-cells), the gastrointestinal (GI) tract, and the pituitary gland.[2][3]

The endogenous ligands for SSTR5 are two biologically active peptides, somatostatin-14 (SST-14) and somatostatin-28 (SST-28).[2] Upon binding, they induce a conformational change in the receptor, initiating a downstream signaling cascade.

Core Signaling Pathway and Mechanism of Action

SSTR5 Agonist-Mediated Signaling

The SSTR5 receptor primarily couples to the inhibitory G-protein, Gαi.[4] The canonical signaling pathway following activation by somatostatin is as follows:

-

Ligand Binding: Somatostatin binds to the extracellular domain of the SSTR5 receptor.

-

G-Protein Activation: The receptor undergoes a conformational change, activating the associated heterotrimeric G-protein. The Gαi subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.

-

Inhibition of Adenylyl Cyclase (AC): The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP: Inhibition of AC leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

-

Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA). This ultimately results in the inhibition of hormone exocytosis and secretion. For example, in pancreatic β-cells, this cascade suppresses glucose-stimulated insulin secretion.

References

- 1. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cosmobio.co.jp [cosmobio.co.jp]

- 3. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

The Discovery and Synthesis of SSTR5 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The somatostatin receptor subtype 5 (SSTR5) has emerged as a significant therapeutic target, particularly in the context of type 2 diabetes mellitus (T2DM) and other metabolic disorders. Antagonism of SSTR5 has been shown to stimulate the secretion of insulin and glucagon-like peptide-1 (GLP-1), offering a promising avenue for glycemic control.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of novel SSTR5 antagonists, with a focus on key chemical series, experimental protocols, and structure-activity relationships (SAR).

Lead Discovery and Optimization

The development of potent and selective SSTR5 antagonists has been an area of active research, leading to the identification of several promising chemical scaffolds. A common strategy involves the modification of a core structure to optimize potency, selectivity, and pharmacokinetic properties.

A notable class of SSTR5 antagonists is characterized by a central aminopiperidine or spirocyclic core, a heterocyclic headgroup, and a substituted aromatic tail group.[3] Medicinal chemistry efforts have focused on systematically altering these three components to improve the overall pharmacological profile.

One successful lead optimization program started from a known SSTR5 antagonist and explored variations in the central core and headpiece, which led to the discovery of the azaspirodecanone series.[4][5] Another approach began with N-benzyl azetidine derivatives and introduced a carboxyl group to enhance antagonistic activity, ultimately leading to 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives.

A critical aspect of lead optimization is mitigating off-target effects, particularly inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac toxicity. Strategies to reduce hERG inhibition have included replacing aromatic moieties with non-aromatic, polar groups to disrupt π-π interactions with the channel.

The logical workflow for the discovery and optimization of SSTR5 antagonists can be visualized as follows:

Key SSTR5 Antagonist Scaffolds and Synthesis

Azaspirodecanone Series

A prominent series of SSTR5 antagonists is built around an azaspirodecanone core. A key example is compound 10 , which demonstrated high potency and selectivity.

Synthesis of Compound 10:

The synthesis of compound 10 is achieved through a multi-step process. It begins with a Buchwald-Hartwig C-N coupling of a Boc-protected spiropiperidine intermediate with a 4-bromobenzoic methyl ester. Subsequent deprotection of the Boc group is followed by alkylation and ester hydrolysis to yield the final compound.

5-oxa-2,6-diazaspiro[3.4]oct-6-ene Derivatives

Another potent and selective class of SSTR5 antagonists are the 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives. Compound 25a from this series exhibits excellent in vitro potency and in vivo efficacy.

Synthesis of Compound 25a:

The synthesis of compound 25a and its analogs involves the introduction of a carboxyl group into a terminal benzene ring of an N-benzyl azetidine starting material. A key optimization step was the replacement of a 4-benzoic acid moiety with an isonipecotic acid to significantly reduce hERG inhibitory activity.

In Vitro and In Vivo Characterization

The evaluation of novel SSTR5 antagonists involves a battery of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.

In Vitro Assays

Radioligand Binding Assays:

These assays are crucial for determining the binding affinity of a compound for the SSTR5 receptor and for assessing selectivity against other somatostatin receptor subtypes (SSTR1-4).

Experimental Protocol: SSTR Binding Assay

-

Cell Culture: CHO-K1 cells stably expressing human SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5 are cultured to confluence.

-

Membrane Preparation: Cells are harvested and homogenized in a buffer solution. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended.

-

Binding Reaction: Cell membranes are incubated with a radiolabeled ligand (e.g., [125I]Tyr11-SRIF-14) and varying concentrations of the test compound.

-

Separation and Detection: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand. The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Functional Assays (cAMP Measurement):

SSTR5 is a G-protein coupled receptor (GPCR) that, upon activation by somatostatin, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists are evaluated for their ability to block this effect.

Experimental Protocol: cAMP Functional Assay

-

Cell Culture: CHO-K1 cells expressing the human SSTR5 receptor are seeded in multi-well plates.

-

Assay Conditions: Cells are incubated with the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate cAMP production). Somatostatin is added to activate the SSTR5 receptor.

-

cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available kit, such as a LANCE Ultra cAMP kit.

-

Data Analysis: The ability of the antagonist to reverse the somatostatin-induced inhibition of cAMP production is measured, and the IC50 value is calculated.

In Vivo Models

Oral Glucose Tolerance Test (OGTT):

The OGTT is a key in vivo model to assess the ability of an SSTR5 antagonist to improve glucose homeostasis.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT)

-

Animal Model: Male C57BL/6 mice, often on a high-fat diet to induce insulin resistance, are used.

-

Dosing: Mice are fasted overnight and then orally administered the test compound or vehicle.

-

Glucose Challenge: After a set period (e.g., 60 minutes), a glucose solution is administered orally.

-

Blood Sampling: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.

-

Analysis: Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to assess the effect of the compound on glucose excursion.

SSTR5 Signaling Pathway

The SSTR5 receptor is involved in a complex signaling cascade that ultimately regulates hormone secretion. Understanding this pathway is crucial for the rational design of SSTR5-targeted therapies.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of representative SSTR5 antagonists from the literature.

Table 1: In Vitro Potency of Selected SSTR5 Antagonists

| Compound | hSSTR5 Binding IC50 (nM) | hSSTR5 cAMP Antagonist IC50 (nM) | SSTR1 Binding IC50 (nM) | hERG Inhibition IC50 (µM) or % Inhibition @ Conc. | Reference |

| 1 | - | - | < 300 | - | |

| 10 | 1.2 | 1.1 | > 10,000 | - | |

| 25a | 9.6 | - | > 10,000 | 5.6% @ 30 µM | |

| 3a | - | - | - | - | |

| 3k | - | - | - | hERG inhibition observed |

Table 2: In Vivo Efficacy of Selected SSTR5 Antagonists in OGTT

| Compound | Dose (mg/kg, p.o.) | Glucose Excursion Lowering (%) | Animal Model | Reference |

| 1 | 10 | 87 | Mouse | |

| 10 | 3 | 94 | Mouse | |

| 25a | 100 | Significant | High-fat diet fed C57BL/6J mice | |

| 3a | 100 | Persistent glucose-lowering effect | - |

Conclusion

The discovery and synthesis of selective SSTR5 antagonists represent a promising therapeutic strategy for type 2 diabetes and potentially other metabolic diseases. The development of compounds with high potency, selectivity, and favorable pharmacokinetic profiles, such as the azaspirodecanone and 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives, underscores the progress in this field. Continued research focusing on optimizing metabolic stability and long-term safety will be critical for the clinical translation of these promising therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Deep Dive into SSTR5 Antagonists

For Researchers, Scientists, and Drug Development Professionals

The somatostatin receptor subtype 5 (SSTR5) has emerged as a compelling therapeutic target for a range of metabolic disorders, most notably type 2 diabetes mellitus.[1] Its strategic location in pancreatic islets and enteroendocrine cells positions it as a key regulator of glucose homeostasis, primarily through the inhibition of insulin and glucagon-like peptide-1 (GLP-1) secretion. Consequently, the development of selective SSTR5 antagonists has garnered significant attention as a promising strategy to enhance glucose-dependent insulin secretion and improve glycemic control.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of non-peptide SSTR5 antagonists, offering a comprehensive resource for researchers engaged in the design and optimization of novel therapeutics targeting this receptor.

Core Scaffolds and Key Structural Features

The journey to potent and selective SSTR5 antagonists has led to the exploration of several distinct chemical scaffolds. Early efforts identified aminopiperidine-based compounds as a foundational structure. These initial antagonists generally consist of three key components: a heterocyclic headgroup, a central aminopiperidine core, and a substituted aromatic tail group. Subsequent medicinal chemistry efforts have led to the discovery of more advanced scaffolds, including azaspirodecanones and spiroazetidine derivatives, which have demonstrated improved potency, selectivity, and pharmacokinetic profiles.

A systematic evolution of these scaffolds has revealed critical insights into the structural requirements for effective SSTR5 antagonism. For instance, the transition from the initial aminopiperidine core to a spirocyclic azaspirodecanone core resulted in a significant boost in potency. Furthermore, the introduction of a carboxyl-containing headgroup was found to be crucial for enhancing selectivity over off-target interactions, such as the hERG channel, a critical consideration for cardiovascular safety. The nature and substitution pattern of the aromatic tail group also play a pivotal role in modulating the antagonist's affinity and overall pharmacological profile.

Quantitative Structure-Activity Relationship (SAR)

The following tables summarize the quantitative SAR data for representative SSTR5 antagonists from different chemical series. These tables highlight the impact of specific structural modifications on binding affinity (IC50) and functional antagonism.

Table 1: SAR of Aminopiperidine-Based SSTR5 Antagonists

| Compound | Core Structure | R1 (Headgroup) | R2 (Tail Group) | hSSTR5 IC50 (nM) | Selectivity Notes |

| 1 | Aminopiperidine | Pyridinyl | Diphenyl | Potent (specific value not provided in snippet) | Good efficacy in mouse models. |

| Variation 1 | Aminopiperidine | Carboxyl-containing heterocycle | Diphenyl | Improved | Enhanced selectivity over hERG. |

Table 2: SAR of Azaspirodecanone SSTR5 Antagonists

| Compound | Core Structure | Headgroup | Tail Group | hSSTR5 Binding IC50 (nM) | hSSTR5 cAMP Antagonist IC50 (nM) | Selectivity over other hSSTRs (IC50 > 10 µM) |

| 8 | Azaspirodecanone | Pyridinyl | Diphenyl | Potent | Potent | Good |

| 10 | Azaspirodecanone | Carboxyl-containing | Diphenyl | 1.2 | 1.1 | Yes (Inactive against hSSTR1-4) |

Table 3: SAR of Spiroazetidine and 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene Derivatives

| Compound | Core Structure | Key Substitutions | hSSTR5 IC50 (nM) | mSSTR5 IC50 (nM) | Notes |

| 3a | Spiroazetidine | - | - | - | Lead compound, required high doses in vivo. |

| 3k | Spiroazetidine | 2-cyclopropyl-5-methoxybiphenyl | Improved activity | - | Showed hERG inhibition. |

| 3p | Spiroazetidine | Introduction of a 6-chloro substituent on the biphenyl moiety | Improved activity | - | Improved PK profile and reduced hERG inhibition. |

| 25a | 5-Oxa-2,6-diazaspiro[3.4]oct-6-ene | Isonipecotic acid replacement for 4-benzoic acid | 9.6 | 57 | Dramatically reduced hERG inhibition. |

SSTR5 Signaling Pathways

SSTR5, a classic G protein-coupled receptor (GPCR), primarily signals through the Gαi subunit of the heterotrimeric G protein complex. Upon agonist binding, SSTR5 facilitates the exchange of GDP for GTP on Gαi, leading to the dissociation of the Gαi and Gβγ subunits. The activated Gαi subunit then inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This canonical pathway is central to the inhibitory effects of somatostatin on hormone secretion.

Beyond the well-established Gαi pathway, the potential for SSTR5 to engage in β-arrestin-mediated signaling is an area of active investigation. β-arrestins are key regulators of GPCR desensitization and can also act as signal transducers, initiating pathways independent of G proteins. While SSTR2 has been shown to recruit β-arrestin, the role of β-arrestin in SSTR5 signaling and trafficking is less clear, with some conflicting reports. Understanding the full spectrum of SSTR5 signaling, including potential β-arrestin involvement, is crucial for the development of functionally selective antagonists.

Experimental Protocols

A thorough understanding of the experimental methodologies used to characterize SSTR5 antagonists is essential for interpreting SAR data and designing new compounds. Key in vitro assays include radioligand binding assays to determine binding affinity and functional assays to assess antagonist potency.

Radioligand Binding Assay

This assay is considered the gold standard for quantifying the affinity of a ligand for its receptor.

Objective: To determine the binding affinity (Ki) of test compounds for the SSTR5 receptor.

Principle: The assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand for binding to the SSTR5 receptor expressed in cell membranes.

Generalized Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing human SSTR5 (e.g., CHO-K1 or HEK293 cells).

-

Harvest cells and homogenize in a cold lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration.

-

-

Competition Binding:

-

In a 96-well plate, incubate a fixed concentration of a suitable SSTR5 radioligand (e.g., [125I]-SST-28) with the cell membrane preparation in the presence of increasing concentrations of the test compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled SSTR5 agonist).

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Separate the bound from free radioligand by rapid vacuum filtration through a glass fiber filter, which traps the cell membranes.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

References

An In-depth Technical Guide to SSTR5 Antagonist Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of antagonists targeting the somatostatin receptor subtype 5 (SSTR5). SSTR5 is a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for a range of conditions, including diabetes and neuroendocrine tumors. Understanding the binding characteristics of SSTR5 antagonists is crucial for the development of potent and selective therapeutic agents. This document details the binding affinities of known SSTR5 antagonists, outlines the experimental protocols for their determination, and describes the associated signaling pathways.

SSTR5 Antagonist Binding Affinity

The binding affinity of a ligand for its receptor is a critical parameter in drug discovery, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity. The following table summarizes the reported binding affinities for a selection of SSTR5 antagonists.

| Compound | hSSTR5 IC50 (nM) | mSSTR5 IC50 (nM) | SSTR1 IC50 (nM) | SSTR2 IC50 (nM) | SSTR3 IC50 (nM) | SSTR4 IC50 (nM) | Reference |

| 1 | 1.2 | - | < 300 | > 10,000 | > 10,000 | > 10,000 | [Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist][1] |

| Compound 10 | 1.2 | - | > 10,000 | > 10,000 | > 10,000 | > 10,000 | [Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist][1] |

| SSTR5 antagonist 1 (25a) | 9.6 | 57 | > 10,000 (11% inh) | > 10,000 (8% inh) | > 10,000 (14% inh) | > 10,000 (10% inh) | [this compound - MedchemExpress.com] |

| SCO-240 | 2.0 | - | - | - | - | - | [SCO-240, a small molecule antagonist for somatostatin receptor type 5 (SSTR5)] |

SSTR5 Antagonist Binding Kinetics

While binding affinity is a measure of the equilibrium state, binding kinetics describe the rates of association (kon) and dissociation (koff) of a ligand to and from its receptor. These parameters determine the residence time (1/koff) of a drug at its target, which can be a more accurate predictor of in vivo efficacy than binding affinity alone. A longer residence time indicates that the drug-receptor complex is more stable and may lead to a more sustained pharmacological effect.

Currently, there is a limited amount of publicly available specific kinetic data (kon, koff, and residence time) for SSTR5 antagonists. The determination of these parameters is a critical step in the advanced characterization of drug candidates. Techniques such as Surface Plasmon Resonance (SPR) are ideally suited for these measurements.

Experimental Protocols

The determination of binding affinity and kinetics relies on robust and well-defined experimental protocols. The following sections provide detailed methodologies for the most common assays used in the characterization of SSTR5 antagonists.

Radioligand Binding Assay for Determining Binding Affinity (IC50/Ki)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the SSTR5 receptor.

1. Membrane Preparation:

-

Cells or tissues expressing SSTR5 are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged at low speed to remove large debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.[2]

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains a fixed amount of membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]-SST-14 or a radiolabeled SSTR5-selective ligand), and varying concentrations of the unlabeled SSTR5 antagonist.[3][4]

-

The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

The reaction is terminated by rapid filtration through a glass fiber filter using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value, the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR) for Determining Binding Kinetics (kon, koff)

SPR is a label-free technique that allows for the real-time monitoring of molecular interactions.

1. Sensor Chip Preparation:

-

A sensor chip with a gold surface is activated, typically using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

The SSTR5 receptor (or a purified preparation) is immobilized on the sensor chip surface.

-

Any remaining active sites on the surface are blocked, for example, with ethanolamine.

2. Binding Measurement:

-

A continuous flow of running buffer is passed over the sensor chip to establish a stable baseline.

-

The SSTR5 antagonist (analyte) is injected at various concentrations over the chip surface.

-

The association of the antagonist with the immobilized receptor is monitored in real-time as a change in the SPR signal (measured in Resonance Units, RU). This phase is used to determine the association rate constant (kon).

-

After the association phase, the flow is switched back to the running buffer, and the dissociation of the antagonist from the receptor is monitored. This phase is used to determine the dissociation rate constant (koff).

3. Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using specialized software.

-

This analysis yields the values for kon and koff.

-

The equilibrium dissociation constant (KD) can be calculated as koff/kon, and the residence time can be calculated as 1/koff.

SSTR5 Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate the SSTR5 signaling pathway and a typical radioligand binding assay workflow.

SSTR5 Signaling Pathway

The SSTR5 receptor is a member of the GPCR family and is primarily coupled to the inhibitory G protein, Gi. Upon activation by its endogenous ligand, somatostatin, SSTR5 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. An SSTR5 antagonist blocks this pathway by preventing the binding of somatostatin to the receptor.

SSTR5 Signaling Pathway

Radioligand Displacement Assay Workflow

The following diagram illustrates the key steps in a radioligand displacement assay used to determine the binding affinity of an SSTR5 antagonist.

Radioligand Displacement Assay Workflow

References

- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

The Emerging Landscape of SSTR5 Antagonism: A Technical Guide to Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The somatostatin receptor subtype 5 (SSTR5) has emerged as a promising therapeutic target for a range of metabolic and endocrine disorders. As a G-protein coupled receptor, SSTR5 is a key regulator of hormone secretion, and its antagonism has demonstrated potential in the treatment of type 2 diabetes and growth hormone deficiencies. This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of SSTR5 antagonists, with a focus on preclinical and early clinical candidates. We will delve into the experimental methodologies used to characterize these compounds, present quantitative data in a structured format, and visualize key pathways and processes to facilitate a comprehensive understanding for researchers and drug development professionals in this field.

Core Concepts: The Role of SSTR5

Somatostatin is a peptide hormone that exerts inhibitory effects on various physiological processes, including the secretion of hormones like insulin, glucagon-like peptide-1 (GLP-1), and growth hormone (GH).[1] It mediates these effects through five distinct receptor subtypes (SSTR1-5). SSTR5 is prominently expressed in pancreatic islet cells and the pituitary gland, making it a key player in metabolic and endocrine regulation.

Antagonism of SSTR5 is hypothesized to block the inhibitory effects of endogenous somatostatin, thereby promoting the secretion of hormones that are beneficial in certain disease states. For instance, in the context of type 2 diabetes, SSTR5 antagonists are being investigated for their ability to enhance glucose-stimulated insulin secretion and GLP-1 release.[2] In the realm of endocrinology, SSTR5 antagonism has been shown to stimulate the secretion of growth hormone.[1]

Pharmacokinetics of SSTR5 Antagonists

The pharmacokinetic profiles of SSTR5 antagonists are a critical determinant of their therapeutic potential. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) dictate the dosing regimen and overall efficacy of these compounds. Below, we summarize the available pharmacokinetic data for notable SSTR5 antagonists.

Preclinical SSTR5 Antagonists

Several small molecule SSTR5 antagonists have been evaluated in preclinical models, providing valuable insights into their pharmacokinetic properties.

| Compound | Species | Route | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |

| Compound 25a | Mouse | Oral | - | - | Acceptable | [3] |

| Compound 10 | Mouse | Oral | - | - | - | [4] |

| Compound 3p | - | - | - | - | Improved PK profile |

Data for Tmax, t1/2, and bioavailability are not always explicitly stated in the provided search results and are indicated as "-". "Acceptable" and "Improved PK profile" are qualitative descriptions from the sources.

Clinical SSTR5 Antagonists

SCO-240 is a key example of an SSTR5 antagonist that has progressed to clinical trials.

| Compound | Species | Route | Tmax (h) | t1/2 (h) | Key Findings | Reference |

| SCO-240 | Human | Oral | 3-4 | 10.2-12.6 | Readily absorbed, dose-dependent systemic exposure, suitable for once-daily dosing. |

Pharmacodynamics of SSTR5 Antagonists

The pharmacodynamic effects of SSTR5 antagonists are centered on their ability to modulate hormone secretion. These effects have been characterized in a variety of in vitro and in vivo models.

In Vitro Activity

| Compound | Assay | Species | IC50 (nM) | Key Findings | Reference |

| Compound 25a | SSTR5 binding | Human | 9.6 | Selective for SSTR5 over SSTR1-4. | |

| Compound 25a | SSTR5 binding | Mouse | 57 | ||

| Compound 10 | SSTR5 antagonism | - | - | Highly potent and selective. |

In Vivo Activity

The in vivo effects of SSTR5 antagonists have been primarily investigated in the context of glucose metabolism and growth hormone secretion.

| Compound | Model | Species | Dose | Key Pharmacodynamic Effects | Reference |

| Compound 25a | High-fat diet fed mice | Mouse | 100 mg/kg (p.o.) | Augmented glucose-dependent insulin secretion and lowered blood glucose. | |

| Compound 10 | Oral Glucose Tolerance Test | Mouse | 3 mg/kg (p.o.) | Lowered glucose excursion by 94%. | |

| SCO-240 | Phase I Clinical Trial | Human | Ascending single doses | Induced robust growth hormone secretion without altering other pituitary hormones. No significant effect on insulin or GLP-1 levels in healthy individuals. |

Experimental Protocols

A thorough understanding of the methodologies used to generate PK and PD data is essential for interpreting results and designing future studies. Below are detailed protocols for key experiments cited in the development of SSTR5 antagonists.

In Vitro Metabolism Assay using Liver Microsomes

This assay is crucial for assessing the metabolic stability of a compound.

Objective: To determine the rate of metabolism of an SSTR5 antagonist by liver enzymes.

Materials:

-

Test SSTR5 antagonist

-

Liver microsomes (human, mouse, or other relevant species)

-

NADPH (cofactor)

-

Phosphate buffer

-

Organic solvent (e.g., acetonitrile) for reaction termination

-

LC-MS/MS for analysis

Protocol:

-

Prepare a stock solution of the SSTR5 antagonist.

-

In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the SSTR5 antagonist.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding NADPH.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the SSTR5 antagonist.

-

Calculate the half-life (t1/2) and intrinsic clearance of the compound.

SSTR5 Receptor Binding Assay

This assay determines the affinity of a compound for the SSTR5 receptor.

Objective: To measure the binding affinity (IC50) of a test compound to the SSTR5 receptor.

Materials:

-

Cell membranes expressing the SSTR5 receptor

-

Radiolabeled ligand specific for SSTR5 (e.g., [125I]-labeled somatostatin analog)

-

Test SSTR5 antagonist at various concentrations

-

Assay buffer

-

Filtration apparatus

-

Scintillation counter

Protocol:

-

In a multi-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test SSTR5 antagonist.

-

Incubate the plate to allow for competitive binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Wash the filters with cold assay buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.

Functional Assay: cAMP Measurement

This assay assesses the functional activity of an SSTR5 antagonist by measuring its effect on intracellular cyclic AMP (cAMP) levels.

Objective: To determine the ability of an SSTR5 antagonist to block somatostatin-induced inhibition of cAMP production.

Materials:

-

Cells expressing the SSTR5 receptor (e.g., CHO-K1 cells)

-

Somatostatin or a selective SSTR5 agonist

-

Test SSTR5 antagonist at various concentrations

-

Forskolin (an adenylyl cyclase activator)

-

cAMP assay kit (e.g., HTRF, ELISA)

Protocol:

-

Plate the SSTR5-expressing cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of the test SSTR5 antagonist.

-

Stimulate the cells with a fixed concentration of a somatostatin agonist in the presence of forskolin. Forskolin is used to increase basal cAMP levels, allowing for a measurable inhibition by the agonist.

-

After incubation, lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in each well using a suitable cAMP assay kit.

-

Plot the cAMP levels against the concentration of the SSTR5 antagonist.

-

Determine the IC50 value, representing the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This is a key in vivo experiment to evaluate the effect of an SSTR5 antagonist on glucose homeostasis.

Objective: To assess the impact of an SSTR5 antagonist on glucose disposal following an oral glucose challenge.

Materials:

-

Mice (e.g., C57BL/6J, often on a high-fat diet to induce insulin resistance)

-

Test SSTR5 antagonist

-

Vehicle control

-

Glucose solution (e.g., 2 g/kg body weight)

-

Glucometer and test strips

-

Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

Protocol:

-

Fast the mice overnight (typically 6-8 hours) with free access to water.

-

Administer the test SSTR5 antagonist or vehicle control orally at a predetermined time before the glucose challenge (e.g., 30-60 minutes).

-

At time 0, collect a baseline blood sample from the tail vein to measure basal glucose levels.

-

Immediately after the baseline blood collection, administer the glucose solution orally via gavage.

-

Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose administration.

-

Measure blood glucose concentrations at each time point using a glucometer.

-

Plot the blood glucose levels over time and calculate the area under the curve (AUC) for glucose excursion.

-

Compare the glucose AUC between the antagonist-treated and vehicle-treated groups to determine the effect of the SSTR5 antagonist on glucose tolerance.

Visualizing the Core Concepts

To further elucidate the mechanisms and processes involved in SSTR5 antagonism, the following diagrams have been generated using the DOT language.

Caption: SSTR5 Signaling Pathway and Point of Antagonist Intervention.

Caption: General Workflow for SSTR5 Antagonist Drug Development.

Caption: Logical Progression from SSTR5 Antagonism to Therapeutic Effect.

Conclusion

The development of selective SSTR5 antagonists represents a novel and exciting therapeutic strategy for a range of endocrine and metabolic diseases. This technical guide has provided a comprehensive overview of the pharmacokinetics and pharmacodynamics of these emerging drug candidates, supported by detailed experimental protocols and visual representations of key concepts. As research in this area continues to advance, a thorough understanding of the principles outlined herein will be invaluable for scientists and clinicians working to translate the promise of SSTR5 antagonism into tangible clinical benefits. The data presented, particularly from early clinical trials of compounds like SCO-240, underscores the potential of this drug class and paves the way for further investigation and development.

References

The Role of Somatostatin Receptor 5 (SSTR5) in Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Somatostatin Receptor 5 (SSTR5), a subtype of the G-protein coupled somatostatin receptor family, has emerged as a critical regulator in metabolic homeostasis. Predominantly expressed in pancreatic β-cells, intestinal L-cells, and the pituitary gland, SSTR5 plays a pivotal role in modulating the secretion of key metabolic hormones, including insulin, glucagon-like peptide-1 (GLP-1), and growth hormone.[1][2][3][4] Its inhibitory actions on these hormones position SSTR5 as a compelling therapeutic target for metabolic disorders such as type 2 diabetes (T2D) and obesity. This guide provides an in-depth overview of SSTR5's function, signaling pathways, and the therapeutic potential of its modulation, supported by quantitative data and detailed experimental methodologies.

Introduction to Somatostatin and SSTR5

Somatostatin (SST) is a peptide hormone that exerts a wide range of inhibitory effects on endocrine and exocrine secretion.[5] It functions by binding to a family of five distinct G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. These receptors are distributed throughout the body and mediate the diverse physiological actions of SST. While all subtypes contribute to SST's functions, SSTR5 has garnered significant attention for its specific and potent role in regulating metabolic processes, primarily through its influence on pancreatic and gut hormone secretion. In rodents, SSTR5 is the primary regulator of insulin secretion, while SSTR2 predominantly controls glucagon release. In humans, SSTR2 appears to be the dominant subtype in both α- and β-cells, but SSTR5 still plays a significant role in insulin regulation.

SSTR5 Signaling Pathway

SSTR5 is a canonical member of the Gi/o-coupled GPCR family. Upon binding of its endogenous ligand, somatostatin (primarily SST-28, for which it has the highest affinity), the receptor undergoes a conformational change. This activates the associated heterotrimeric G-protein, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn modulates downstream effectors to inhibit hormone secretion.

Role of SSTR5 in Glucose Homeostasis

SSTR5 is a key negative regulator of glucose homeostasis through its inhibitory effects on insulin and GLP-1 secretion.

Regulation of Insulin Secretion

SSTR5 is highly expressed on pancreatic β-cells. Its activation directly inhibits glucose-stimulated insulin secretion (GSIS). Studies using SSTR5 knockout (KO) mice have demonstrated this relationship clearly; these mice exhibit decreased blood glucose and plasma insulin levels, indicating improved insulin sensitivity. Pancreatic islets isolated from SSTR5 KO mice show increased insulin content and are less responsive to the inhibitory effects of somatostatin. Conversely, SSTR5-selective agonists potently inhibit GSIS from wild-type islets.

Regulation of GLP-1 Secretion

The incretin hormone GLP-1, secreted by intestinal L-cells, is crucial for postprandial glucose control. SSTR5 is highly expressed on these L-cells and acts as a powerful tonic inhibitor of GLP-1 secretion. Antagonism of SSTR5 leads to a significant increase in circulating GLP-1 levels. This effect is GLP-1 receptor-dependent, as the glycemic improvements seen with SSTR5 antagonists are absent in mice with impaired GLP-1R signaling. The stimulation of GLP-1 secretion by SSTR5 antagonists is more pronounced than that observed with SSTR2 antagonists.

Therapeutic Potential in Metabolic Diseases

The dual action of SSTR5 in inhibiting both insulin and GLP-1 secretion makes it an attractive drug target for T2D. The therapeutic strategy revolves around SSTR5 antagonism to enhance the secretion of these key glucose-lowering hormones.

SSTR5 Antagonists for Type 2 Diabetes

Selective SSTR5 antagonists have shown significant promise in preclinical models of diabetes and obesity. By blocking the inhibitory tone of somatostatin, these antagonists can:

-

Increase GLP-1 Secretion: This enhances the incretin effect, leading to improved glucose-dependent insulin secretion and suppressed glucagon release.

-

Directly Enhance Insulin Secretion: While some studies suggest the primary effect is gut-mediated via GLP-1, others indicate a direct effect on pancreatic islets.

-

Improve Insulin Sensitivity: SSTR5 KO mice show resistance to high-fat diet-induced insulin resistance, and SSTR5 antagonists have been shown to improve hepatic insulin sensitivity.

The combination of an SSTR5 antagonist with a dipeptidyl peptidase-4 (DPP-4) inhibitor, which prevents the degradation of active GLP-1, has demonstrated synergistic effects, leading to greater glycemic control than either agent alone.

Quantitative Effects of SSTR5 Modulation

The following tables summarize quantitative data from key preclinical studies, illustrating the metabolic impact of SSTR5 modulation.

Table 1: Effect of SSTR5 Antagonism on GLP-1 Secretion

| Model System | SSTR5 Antagonist | Outcome Measure | Result | Reference |

|---|---|---|---|---|

| Perfused Mouse Small Intestine | Selective SSTR5a | Glucose-induced GLP-1 secretion | Larger increase vs. SSTR2a | |

| Fasted C57BL/6 Mice | S5A1 (30 mg/kg, oral) | Active GLP-1 levels | >4-fold increase vs. vehicle |

| SSTR5 KO Mice | Genetic Ablation | Glucose-induced GLP-1 secretion | Significantly increased vs. WT | |

Table 2: Effect of SSTR5 Modulation on Glucose and Insulin in Animal Models

| Model / Condition | Modulator | Dose | Effect on Glucose | Effect on Insulin | Reference |

|---|---|---|---|---|---|

| SSTR5 KO Mice (Chow) | Genetic Ablation | N/A | Lower fasting & postprandial | Lower fasting & postprandial | |

| Diet-Induced Obese Mice | Oral SSTR5a | Not specified | Lowered blood glucose | Not specified | |

| KK-Ay Diabetic Mice | Compound-1 (Antagonist) | 2-week oral admin. | Dose-dependent reduction | Dose-dependent reduction | |

| High-Fat Diet Mice | Compound 10 (Antagonist) | 3 mg/kg, oral | 94% reduction in glucose excursion (OGTT) | Increased secretion |

| SSTR2 KO Mouse Islets | L-817,818 (Agonist) | 100 nM | N/A | 42% inhibition of GSIS | |

Key Experimental Methodologies

Studying the function of SSTR5 involves a range of in vitro and in vivo techniques. Below are protocols for key experiments.

Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the SSTR5 receptor.

Protocol:

-

Membrane Preparation: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human SSTR5. Harvest cells and homogenize in a buffer (e.g., 50 mM Tris-HCl). Centrifuge to pellet membranes and resuspend.

-

Binding Reaction: In a 96-well plate, combine cell membranes, a radiolabeled ligand (e.g., 125I-SST-28), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture for a defined period (e.g., 2 hours) at room temperature to allow binding to reach equilibrium.

-

Separation: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) using non-linear regression analysis.

cAMP Functional Assay

This assay determines if a compound acts as an agonist or antagonist by measuring its effect on cAMP accumulation.

Protocol:

-

Cell Culture: Plate CHO-K1 cells expressing human SSTR5 in a 96-well plate and culture overnight.

-

Compound Treatment:

-

Antagonist Mode: Pre-incubate cells with varying concentrations of the test antagonist. Then, add a fixed concentration of an adenylyl cyclase stimulator (e.g., forskolin) plus a fixed concentration of an SSTR5 agonist (e.g., SST-28).

-

Agonist Mode: Incubate cells with varying concentrations of the test agonist in the presence of forskolin.

-

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: Plot the cAMP concentration against the log of the compound concentration to determine IC50 (for antagonists) or EC50 (for agonists) values.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the effect of a compound on glucose disposal in a whole-animal model.

Conclusion

Somatostatin Receptor 5 is a potent and multifaceted regulator of metabolic health. Its strategic location on pancreatic β-cells and intestinal L-cells makes it a master controller of insulin and GLP-1 secretion. The compelling body of preclinical evidence strongly supports the therapeutic potential of SSTR5 antagonists for the treatment of type 2 diabetes and potentially other metabolic disorders. By disinhibiting the secretion of endogenous glucose-lowering hormones, these agents offer a novel physiological approach to improving glycemic control and insulin sensitivity. Further research and clinical development in this area are warranted to translate these promising findings into effective therapies for patients.

References

- 1. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

A Technical Guide to Somatostatin Receptor 5 (SSTR5) Expression and Function in Pancreatic and Gastrointestinal Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the expression, signaling, and functional roles of the Somatostatin Receptor 5 (SSTR5) in pancreatic and gastrointestinal (GI) systems. It includes quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to support research and development in this area.

Introduction to SSTR5

Somatostatin (SST) is a key regulatory peptide that exerts inhibitory control over a wide range of physiological processes, including endocrine and exocrine secretion, cell proliferation, and neurotransmission.[1] Its effects are mediated by a family of five G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1] SSTR5, in particular, plays a pivotal role in the regulation of hormone secretion in the pancreas and gut, and its expression is altered in various pathological conditions, including neuroendocrine tumors (NETs) and pancreatic cancer.[1][2] Understanding the nuanced expression and function of SSTR5 is critical for developing targeted therapies for metabolic disorders and oncology.

Quantitative Expression of SSTR5

The expression of SSTR5 varies significantly among different cell types in the pancreas and gastrointestinal tract, as well as between normal and cancerous tissues.

Table 1: SSTR5 Protein Expression in Human Pancreatic Islet Cells Data derived from quantitative double-label immunohistochemical analysis.

| Cell Type | Hormone Produced | Percentage of Cells Expressing SSTR5 | Key Role of SSTR5 |

| Beta (β) Cells | Insulin | 87% | Inhibition of insulin secretion[1] |

| Alpha (α) Cells | Glucagon | 35% | Moderate regulation of glucagon secretion |

| Delta (δ) Cells | Somatostatin | 75% | Autocrine/paracrine regulation |

Table 2: SSTR5 Expression in Pancreatic and Gastrointestinal Tumors Data based on immunohistochemistry (IHC) and RT-PCR analyses.

| Tissue / Tumor Type | Method | SSTR5 Expression Level | Reference |

| Gastroenteropancreatic Neuroendocrine Neoplasms (GEP-NENs) | IHC | 56.6% of tumors show positive membranous immunostaining. | |

| Pancreatic Cancer (Adenocarcinoma) | Real-Time RT-PCR | mRNA levels are reduced by 4.3-fold in tumor specimens compared to adjacent normal tissue. | |

| Pancreatic Cancer (108 cases) | RT-PCR | 13.0% expression rate in cancer tissue vs. 18.5% in adjacent tissue. | |

| Mouse Intestinal L-Cells | RT-qPCR | SSTR5 is the most expressed and enriched SSTR subtype in proglucagon-positive cells. |

In human pancreatic islets, SSTR5 is abundantly expressed in beta and delta cells. In gastroenteropancreatic neuroendocrine tumors (GEP-NETs), SSTR2 and SSTR5 are the most commonly overexpressed subtypes, forming the basis for somatostatin analog (SSA) therapy. Conversely, SSTR5 mRNA levels are often significantly downregulated in pancreatic adenocarcinoma compared to healthy tissue, suggesting a potential loss of a tumor-suppressive mechanism.

SSTR5 Signaling Pathways

Upon binding to somatostatin, SSTR5 activates intracellular signaling cascades primarily through its coupling to inhibitory G proteins (Gi/o). These pathways mediate the receptor's diverse physiological effects.

Key Downstream Effects of SSTR5 Activation:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels, a crucial step in the inhibition of hormone secretion from pancreatic beta-cells.

-

Modulation of Ion Channels: SSTR5 activation promotes the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization. It also inhibits Ca²⁺ influx through voltage-gated channels, directly reducing the machinery for exocytosis.

-

Activation of Phosphatases: The receptor can activate phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2.

-

MAP Kinase (MAPK) Pathway: SSTR5 can activate the MEK-ERK, JNK, and p38 MAPK pathways, which are involved in mediating cell proliferation arrest.

-

Intestinal Barrier Protection: In intestinal cells, SSTR5 activation can protect barrier function by upregulating tight junction proteins (claudin-4 and ZO-1) through a pathway involving the inhibition of NF-κB and myosin light chain kinase (MLCK).

Functional Role of SSTR5

SSTR5 is a potent inhibitor of insulin secretion from pancreatic beta-cells. This function is a cornerstone of glucose homeostasis. In human beta-cells, SSTR5 is highly expressed, and its activation by somatostatin leads to a robust suppression of insulin release. Mouse models with SSTR5 gene ablation exhibit a significant increase in insulin secretion, leading to hyperinsulinemia and hypoglycemia. This highlights SSTR5 as a potential therapeutic target for conditions of insulin dysregulation. Antagonism of SSTR5 has been shown to improve glycemic control by increasing insulin secretion and circulating levels of the incretin GLP-1.

Throughout the gastrointestinal tract, SSTR5 activation has an antiproliferative effect by inducing cell cycle arrest at the G1 phase. This action is linked to the upregulation of proteins like the retinoblastoma tumor suppressor and the cyclin-dependent kinase inhibitor p21. The downregulation of SSTR5 in pancreatic cancer may contribute to the loss of this endogenous growth control mechanism.

Detailed Experimental Protocols

Accurate detection and quantification of SSTR5 are essential for research. The following sections provide generalized protocols for common experimental techniques.

IHC is used to visualize the presence and location of SSTR5 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2-3 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%), 5 minutes each.

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker, water bath, or steamer for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

-

Rinse with wash buffer (e.g., PBS or TBS).

-

-

Blocking:

-

Incubate slides with a blocking serum (e.g., 10% normal goat serum in PBS) for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Drain blocking solution and apply the primary anti-SSTR5 antibody diluted in an appropriate buffer (e.g., PBS with 1% BSA).

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse slides 3 times with wash buffer.

-

Apply a biotinylated or polymer-based HRP-conjugated secondary antibody.

-

Incubate for 1 hour at room temperature.

-

-

Detection:

-

Rinse slides 3 times with wash buffer.

-

Apply a chromogen substrate, such as DAB (3,3'-Diaminobenzidine), and incubate until the desired brown color develops.

-

Stop the reaction by rinsing with water.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin to visualize cell nuclei.

-

Dehydrate through a graded ethanol series and clear with xylene.

-

Mount with a permanent mounting medium and apply a coverslip.

-

Western blotting is used to detect SSTR5 protein in cell or tissue lysates, providing data on protein size and relative abundance.

Protocol:

-

Protein Extraction:

-

Lyse cells or homogenized tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the soluble protein fraction.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins by size on an SDS-polyacrylamide gel.

-

-

Protein Transfer:

-

Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Blocking:

-

Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-SSTR5 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using an imaging system or X-ray film. The expected molecular weight for SSTR5 is ~54-63 kDa.

-

RT-qPCR is a sensitive method used to measure the relative or absolute quantity of SSTR5 mRNA transcripts.

Protocol:

-

RNA Extraction:

-

Extract total RNA from cells or tissue using a column-based kit or TRIzol reagent according to the manufacturer's instructions.

-

Treat with DNase I to remove any contaminating genomic DNA.

-

-

RNA Quantification and Quality Control:

-

Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

-

Reverse Transcription (cDNA Synthesis):

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing cDNA template, SSTR5-specific forward and reverse primers, and a SYBR Green or TaqMan-based qPCR master mix.

-

Include a no-template control (NTC) and a no-reverse-transcriptase (-RT) control.

-

Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

-

Thermal Cycling:

-

Perform the reaction on a real-time PCR instrument. A typical protocol includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40-45 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 1 min).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for SSTR5 and the housekeeping gene.

-

Calculate the relative expression of SSTR5 mRNA using the comparative Ct (ΔΔCt) method.

-

References

- 1. Frontiers | Down-regulation of pancreatic and duodenal homeobox-1 by somatostatin receptor subtype 5: a novel mechanism for inhibition of cellular proliferation and insulin secretion by somatostatin [frontiersin.org]

- 2. Somatostatin receptor expression indicates improved prognosis in gastroenteropancreatic neuroendocrine neoplasm, and octreotide long-acting release is effective and safe in Chinese patients with advanced gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Selective SSTR5 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of selective somatostatin receptor subtype 5 (SSTR5) antagonists. The content herein summarizes the mechanism of action, key preclinical findings, and experimental methodologies used to evaluate these compounds, with a focus on their potential as therapeutic agents for type 2 diabetes mellitus (T2DM).

Introduction: The Rationale for SSTR5 Antagonism

Somatostatin (SST) is a regulatory peptide hormone that exerts inhibitory effects on a wide range of physiological processes, including the secretion of various hormones. It functions by binding to five distinct G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1] SSTR5 is prominently expressed in pancreatic islet β-cells and enteroendocrine L-cells of the gastrointestinal tract.[2][3] Through SSTR5, somatostatin inhibits the secretion of both insulin and the incretin hormone glucagon-like peptide-1 (GLP-1).[2][4]

Selective antagonism of SSTR5 is a promising therapeutic strategy for T2DM. By blocking the inhibitory tone of endogenous somatostatin, SSTR5 antagonists can enhance glucose-dependent insulin secretion (GDIS) through a dual mechanism: directly, by acting on pancreatic β-cells, and indirectly, by increasing the secretion of GLP-1 from the gut. Preclinical studies using SSTR5 knockout (KO) mice have provided strong validation for this approach, as these animals exhibit improved glucose tolerance, increased insulin sensitivity, and resistance to high-fat diet-induced insulin resistance.

Mechanism of Action and Signaling Pathways

SSTR5, like other somatostatin receptors, primarily couples to inhibitory G-proteins (Gαi/o). Activation of SSTR5 by somatostatin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP is a key mechanism underlying the inhibition of hormone secretion.

Selective SSTR5 antagonists competitively bind to the receptor, preventing somatostatin from exerting its inhibitory effects. This blockade leads to a disinhibition of adenylyl cyclase, allowing for an increase in cAMP levels in response to stimulatory signals (e.g., glucose), which in turn promotes insulin and GLP-1 secretion.

Below is a diagram illustrating the signaling pathway of SSTR5 and the mechanism of its antagonists.

Caption: SSTR5 signaling pathway and antagonist mechanism of action.

Key Preclinical Compounds and Quantitative Data

Several small-molecule selective SSTR5 antagonists have been developed and characterized in preclinical studies. The following tables summarize the quantitative data for some of the most well-documented compounds.

Table 1: In Vitro Binding Affinity and Functional Potency

| Compound | Target | Binding Affinity (IC50/Ki, nM) | Functional Antagonism (IC50, nM) | Selectivity vs. SSTR1-4 | Reference |

| Compound 10 | hSSTR5 | 1.2 (IC50) | 1.1 (cAMP) | >10,000 nM (IC50) | |

| SSTR5 antagonist 1 | hSSTR5 | 9.6 (IC50) | N/A | >10,000 nM (11% inhib. at 10µM) | |

| mSSTR5 | 57 (IC50) | N/A | N/A | ||

| S5A1 | hSSTR5 | 0.5 (Ki) | N/A | >1,000 nM (Ki) |

hSSTR5: human SSTR5; mSSTR5: mouse SSTR5; N/A: Not Available

Table 2: Preclinical Pharmacokinetics

| Compound | Species | Dose & Route | Bioavailability (F%) | Key Parameters | Reference |

| Compound 5 | Mouse | 30 mg/kg (oral) | 13% | C2.5h = 0.092 µM | |

| This compound | Mouse | 1 mg/kg (oral) | Orally available | Good metabolic stability (CLint <10 µL/min/mg in HLM) | |

| Compound 13 | Rat | N/A | Good oral bioavailability | Improved metabolic profile | |

| Rhesus Monkey | N/A | Improved PK properties | N/A |

HLM: Human Liver Microsomes; CLint: Intrinsic Clearance; PK: Pharmacokinetics

Table 3: In Vivo Efficacy in Oral Glucose Tolerance Test (OGTT)

| Compound | Animal Model | Dose & Route | % Glucose Excursion Lowering (vs. Vehicle) | Key Findings | Reference |

| Compound 10 | Mouse (HFD) | 3 mg/kg (oral) | 94% | Increased total and active GLP-1 | |

| Compound 1 | Mouse (HFD) | 10 mg/kg (oral) | 87% | Good residual whole blood exposure | |

| Compound 5 | Mouse (HFD) | 30 mg/kg (oral) | 60% | Efficacious despite moderate bioavailability | |

| This compound | Mouse (HFD) | 1-30 mg/kg (oral) | Dose-dependent | Augmented insulin secretion | |

| SSTR5a | Mouse | s.c. | Significant improvement in glucose tolerance | Effect is GLP-1 receptor-dependent |

HFD: High-Fat Diet; s.c.: subcutaneous

Experimental Protocols

Detailed methodologies are crucial for the evaluation of selective SSTR5 antagonists. Below are outlines of key experimental protocols cited in the literature.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki or IC50) of a test compound for SSTR subtypes.

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines stably expressing a specific human SSTR subtype (e.g., CHO-K1 or HEK293 cells).

-

Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [125I]-labeled SST analog) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assays

Objective: To measure the functional antagonist potency (IC50) of a test compound by quantifying its ability to block agonist-induced inhibition of cAMP production.

Methodology:

-

Cell Culture: Cells expressing the target receptor (e.g., hSSTR5) are cultured and seeded in multi-well plates.

-

Pre-treatment: Cells are pre-treated with the test antagonist at various concentrations.

-

Stimulation: Cells are then stimulated with a fixed concentration of an agonist (e.g., somatostatin-28) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP signal).

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, ELISA).

-

Data Analysis: The antagonist's ability to reverse the agonist-induced inhibition of cAMP production is plotted against its concentration to determine the IC50 value.

Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the in vivo efficacy of an SSTR5 antagonist on glucose homeostasis in an animal model.

Methodology:

-

Animal Model: Typically, male C57BL/6 mice, often on a high-fat diet to induce insulin resistance, are used.

-

Fasting: Animals are fasted overnight (e.g., 4-6 hours) prior to the test.

-

Compound Administration: The test compound or vehicle is administered orally (p.o.) at a specified time (e.g., 60 minutes) before the glucose challenge.

-

Baseline Blood Sample: A baseline blood sample is collected (e.g., via tail snip).

-

Glucose Challenge: A bolus of glucose (e.g., 2-3 g/kg) is administered orally.

-

Blood Sampling: Blood samples are collected at multiple time points post-glucose administration (e.g., 15, 30, 60, 90, 120 minutes).

-

Analysis: Blood glucose levels are measured immediately. Plasma may be collected to measure insulin and GLP-1 levels.

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between treatment groups and the vehicle control to determine the percentage of glucose excursion lowering.

The workflow for a typical preclinical in vivo study is illustrated below.

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Synergy with Other Antidiabetic Agents

An important finding from preclinical studies is the synergistic effect of SSTR5 antagonists when combined with dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors prevent the rapid degradation of active GLP-1. Since SSTR5 antagonists increase the secretion of GLP-1, co-administration with a DPP-4 inhibitor leads to a substantial and more sustained elevation of active GLP-1 levels. This combination results in a greater-than-additive effect on glucose-dependent insulin secretion and improved glycemic control compared to either agent alone.

This synergistic relationship is depicted in the diagram below.

Caption: Synergistic interaction between SSTR5 antagonists and DPP-4 inhibitors.

Conclusion and Future Directions

The preclinical data strongly support the development of selective SSTR5 antagonists as a novel therapeutic class for the treatment of type 2 diabetes. These agents have demonstrated potent in vitro activity and robust in vivo efficacy in relevant animal models, primarily by enhancing the secretion of insulin and GLP-1. The potential for synergistic effects with established therapies like DPP-4 inhibitors further enhances their clinical promise.

Future research will need to focus on optimizing the pharmacokinetic and metabolic profiles of these compounds to ensure their suitability for clinical development. Long-term efficacy and safety studies in diabetic animal models will be crucial, as will the translation of these promising preclinical findings into human clinical trials. The selective targeting of SSTR5 represents a well-validated and promising approach to improving glycemic control in patients with T2DM.

References

- 1. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]

- 2. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Preclinical Metabolism for Somatostatin Receptor Subtype 5-Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of Somatostatin Receptor 5 (SSTR5) Antagonism in Type 2 Diabetes Mellitus: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The global rise of type 2 diabetes (T2DM) necessitates novel therapeutic strategies that offer improved glycemic control with minimal side effects. One emerging and promising target is the somatostatin receptor subtype 5 (SSTR5). Somatostatin is a key paracrine inhibitor of hormone secretion in the pancreas and the gut. By binding to SSTR5—a G-protein coupled receptor highly expressed on pancreatic β-cells and intestinal L-cells—somatostatin potently suppresses the secretion of both insulin and the incretin hormone glucagon-like peptide-1 (GLP-1).[1][2] Consequently, antagonizing this receptor presents a dual mechanism for improving glucose homeostasis: directly by enhancing glucose-dependent insulin secretion (GDIS) and indirectly by increasing GLP-1 release, which in turn stimulates insulin secretion.[1] This guide provides an in-depth technical overview of the core principles, mechanism of action, experimental validation, and therapeutic potential of SSTR5 antagonists in the context of T2DM research.

Core Mechanism of Action: Releasing the Brakes on Insulin and GLP-1

Somatostatin acts as a natural brake on metabolic hormone secretion. Its effects are mediated through five different receptor subtypes (SSTR1-5). In rodents, SSTR5 is the predominant subtype in β-cells, while in humans, SSTR2 is dominant but SSTR5 is also well-expressed and functional.[3][4] SSTR5 is also prominently expressed in the enteroendocrine L-cells of the gastrointestinal tract that secrete GLP-1.

The signaling cascade initiated by somatostatin binding to SSTR5 is inhibitory:

-

Receptor Activation: Somatostatin (SST-14 or SST-28) binds to the SSTR5 receptor.

-

G-protein Coupling: The activated receptor couples to an inhibitory G-protein (Gi/o).

-

Adenylyl Cyclase Inhibition: The Gi α-subunit inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Suppressed Secretion: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which ultimately suppresses the exocytosis of insulin-containing granules from β-cells and GLP-1-containing granules from L-cells.

An SSTR5 antagonist physically blocks somatostatin from binding to the receptor, thereby preventing this inhibitory cascade. This "releases the brake," leading to increased cAMP levels and enhanced, glucose-dependent secretion of both insulin and GLP-1.

Signaling Pathway of SSTR5 Activation and Antagonism

References

- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]